N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-18(21-19-20-16-8-4-5-9-17(16)25-19)14-22-10-12-23(13-11-22)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTOESXSHJRETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Acylation: The benzothiazole core is then acylated with chloroacetyl chloride to form N-(1,3-benzothiazol-2-yl)chloroacetamide.
Nucleophilic Substitution: The chloroacetamide is reacted with 4-phenylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide has been studied for its potential as an anticancer agent. Research indicates that compounds containing benzothiazole derivatives can inhibit the activity of specific enzymes involved in cancer cell proliferation. For example, studies have shown that this compound can interfere with the signaling pathways in cancer cells, leading to reduced cell viability and increased apoptosis .
Neuropharmacological Effects
The piperazine component of this compound suggests possible applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies indicate that this compound may exhibit anxiolytic and antidepressant-like effects in animal models .
Biochemical Research Applications
Enzyme Inhibition Studies
This compound is utilized in biochemical assays to study enzyme kinetics and protein-ligand interactions. Its ability to bind to various enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new inhibitors .
Cell Line Studies
this compound is often used in cell line studies to evaluate its effects on cancer cells and neuronal cells. These studies help elucidate the compound's mechanism of action and its potential therapeutic benefits .
Industrial Applications
Material Science
The unique chemical structure of this compound lends itself to exploration in material science. Research is ongoing into its use in developing new materials with specific electronic properties, which could be beneficial in fields such as organic electronics or photonics .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF7). The compound was shown to induce apoptosis via mitochondrial pathways, highlighting its potential as an anticancer therapeutic agent.
Case Study 2: Neuropharmacological Assessment
In a behavioral study involving rodent models, the administration of this compound resulted in decreased anxiety-like behaviors in elevated plus-maze tests. This suggests that the compound may act as a novel anxiolytic agent through modulation of serotonergic pathways .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate signaling pathways involved in cell growth, apoptosis, or other biological processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations and Physicochemical Properties
The compound shares a core scaffold with several analogues, differing in substituents on the benzothiazole, piperazine, or acetamide groups. Below is a comparative table of physicochemical properties:
Key Observations :
- Melting Points : The target compound (238°C) has a lower melting point than analogues with electron-donating substituents (e.g., 4-methoxyphenyl thiazole derivative at 281–282°C ). Methylenedioxy substitution on benzothiazole (251°C ) enhances thermal stability compared to the unsubstituted BZT core.
- Molecular Weight : Piperazine substituents significantly influence molecular weight; chlorophenyl derivatives (426.96 g/mol ) are heavier than phenyl or pyridinyl analogues.
- Synthetic Yields : Yields range from 72% to 87%, with electron-withdrawing groups (e.g., Cl, F) generally showing lower yields due to steric or electronic challenges .
Anticancer Activity:
- N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide demonstrated high inhibitory activity (pIC50 = 7.8) against CK-1δ, a kinase implicated in neurodegeneration and cancer. The trifluoromethyl and trimethoxyphenyl groups enhance binding affinity (GlideXP score: −3.78 kcal/mol) .
Anti-inflammatory Potential:
- Thiazole and benzothiazole derivatives (e.g., compound 13 in ) showed MMP inhibitory activity, suggesting the acetamide-piperazine scaffold may modulate enzyme binding pockets.
Neuroprotective Effects:
Key Structural Determinants of Activity
Nitro or halogen substituents enhance electrophilicity, aiding interactions with nucleophilic residues in enzymes .
Piperazine Substituents :
- Aromatic groups (phenyl, p-tolyl) improve hydrophobic interactions, while heteroaromatic groups (pyridinyl) introduce hydrogen-bonding capabilities .
Acetamide Linker :
- The spacer length and flexibility influence conformational adaptability, critical for fitting into active sites .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 365.5 g/mol. The structure features a benzothiazole moiety linked to a phenylpiperazine group, which is crucial for its biological activity.
Biological Activity Overview
Research has demonstrated that this compound exhibits various pharmacological effects, including:
- Anticonvulsant Activity : Studies have shown that related benzothiazole derivatives possess anticonvulsant properties, indicating potential for treating epilepsy .
- Antimicrobial Effects : The compound has demonstrated antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 31.25 to 62.5 µg/mL .
- Dopamine Receptor Modulation : The compound acts as a dual antagonist at dopamine receptors D2 and D3, showing promise in treating disorders related to dopamine dysregulation such as schizophrenia .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound binds effectively to dopamine receptors, influencing neurotransmitter release and neuronal excitability.
- Ion Channel Interaction : Similar compounds have been shown to modulate ion channels, which may contribute to their anticonvulsant effects.
- Antioxidant Properties : Some studies suggest that benzothiazole derivatives exhibit antioxidant activity, potentially protecting cells from oxidative stress .
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
Study 1: Anticonvulsant Evaluation
A series of benzothiazole derivatives were synthesized and evaluated for anticonvulsant activity using the maximal electroshock (MES) test. Compounds showed significant reduction in seizure duration without notable neurotoxicity .
| Compound | MES Activity | Neurotoxicity |
|---|---|---|
| A | Active | None |
| B | Active | None |
| C | Inactive | None |
Study 2: Antimicrobial Activity
The antimicrobial efficacy was assessed against various bacterial strains. The results indicated that the compound exhibited strong antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
| Acinetobacter baumannii | 40 |
Q & A
Basic Research Question
- 1H/13C-NMR : Confirm acetamide linkage (δ 2.75 ppm for CH2, δ 168.6 ppm for C=O) and benzothiazole/piperazine moieties .
- IR Spectroscopy : Validate NH stretching (3589 cm⁻¹) and carbonyl vibrations (1686 cm⁻¹) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]+ at m/z 379.1 .
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
Advanced Consideration : Use X-ray crystallography (SHELX programs ) to resolve stereoelectronic effects on piperazine conformation and intermolecular hydrogen bonding .
How does structural modification of the benzothiazole or piperazine moieties influence biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Benzothiazole Substitution : Electron-withdrawing groups (e.g., 6-Cl) enhance anticonvulsant activity (ED50 = 32 mg/kg vs. 48 mg/kg for unsubstituted derivative) by increasing lipophilicity and blood-brain barrier penetration .
- Piperazine Modification : 4-(4-Fluorophenyl) substitution improves TRPC6 channel modulation (EC50 = 10 nM for Alzheimer’s models) via enhanced π-π stacking with hydrophobic binding pockets .
Q. Methodological Approach :
- Molecular Docking : Use AutoDock Vina to simulate binding to TRPC6 or A2A adenosine receptors .
- In Vitro Assays : Compare IC50 values in enzyme inhibition (e.g., carbonic anhydrase isoforms) to identify isoform selectivity .
How can conflicting bioactivity data across studies (e.g., varying IC50 values) be systematically resolved?
Advanced Research Question
Data Contradiction Analysis :
- Assay Variability : Control for pH (e.g., 1N HCl vs. H2SO4 alters corrosion inhibition efficiency from 85% to 92% ).
- Cell Line Specificity : Test neuroprotective effects in primary neurons vs. immortalized lines (e.g., SH-SY5Y) to account for metabolic differences .
- Pharmacokinetic Factors : Measure plasma protein binding; >90% binding may reduce free drug availability despite high in vitro potency .
Q. Resolution Strategy :
- Meta-analysis of raw datasets (e.g., PubChem BioAssay) to normalize variables like incubation time and solvent (DMSO vs. saline) .
What computational tools are recommended for predicting target interactions and off-target risks?
Advanced Research Question
- Target Prediction : SwissTargetPrediction identifies adenosine A2A receptors and TRPC6 channels as high-probability targets (probability >70%) .
- Off-Target Profiling : Use PharmMapper to screen for kinase or cytochrome P450 interactions that may explain toxicity (e.g., CYP3A4 inhibition at IC50 = 8 μM) .
- ADMET Prediction : ADMETLab 2.0 estimates logP = 3.1 (optimal for CNS penetration) and hERG inhibition risk (pIC50 = 4.2, low cardiac toxicity) .
How can derivatives be designed to improve metabolic stability without compromising activity?
Advanced Research Question
Rational Design Strategies :
- Piperazine Methylation : N-methylation reduces CYP2D6-mediated oxidation (t1/2 increased from 2.1 to 6.8 hours in human liver microsomes) .
- Benzothiazole Fluorination : 5-F substitution blocks phase I metabolism at the 6-position, improving plasma stability (90% remaining at 24h vs. 60% for parent) .
- Prodrug Approach : Esterify the acetamide to enhance solubility (e.g., phosphate prodrug increases aqueous solubility from 0.2 mg/mL to 12 mg/mL) .
What experimental models are most relevant for evaluating therapeutic potential in neurological disorders?
Advanced Research Question
- Alzheimer’s Disease : Use APP/PS1 transgenic mice to assess TRPC6-mediated rescue of synaptic plasticity (LTP improvement >40% at 10 nM) .
- Neuroinflammation : LPS-induced BV2 microglia model to quantify TNF-α suppression (IC50 = 15 nM vs. 120 nM for ibuprofen) .
- Epilepsy : Maximal electroshock (MES) test in rats; ED50 = 28 mg/kg for seizure suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
